N1-(2-hydroxy-2-methyl-4-phenylbutyl)-N2-(3-(methylthio)phenyl)oxalamide
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Overview
Description
N1-(2-hydroxy-2-methyl-4-phenylbutyl)-N2-(3-(methylthio)phenyl)oxalamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes both hydroxy and methylthio functional groups, making it a subject of interest for researchers.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological molecules, making it a candidate for drug development or biochemical studies.
Medicine: Potential therapeutic applications could be explored, particularly if the compound exhibits biological activity.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-hydroxy-2-methyl-4-phenylbutyl)-N2-(3-(methylthio)phenyl)oxalamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the hydroxy-phenylbutyl intermediate: This can be achieved through the reaction of 2-methyl-4-phenylbutanol with appropriate reagents under controlled conditions.
Introduction of the methylthio group: This step involves the reaction of the intermediate with a methylthio reagent, such as methylthiol, under specific conditions to ensure selective substitution.
Oxalamide formation: The final step involves the reaction of the substituted intermediate with oxalyl chloride to form the desired oxalamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-(2-hydroxy-2-methyl-4-phenylbutyl)-N2-(3-(methylthio)phenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The oxalamide group can be reduced to form amines.
Substitution: The methylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the oxalamide group would produce primary or secondary amines.
Mechanism of Action
The mechanism of action of N1-(2-hydroxy-2-methyl-4-phenylbutyl)-N2-(3-(methylthio)phenyl)oxalamide would depend on its specific interactions with molecular targets. These could include:
Enzyme inhibition or activation: The compound may bind to enzymes, altering their activity.
Receptor binding: It could interact with cellular receptors, triggering or blocking signaling pathways.
Pathway modulation: The compound may influence metabolic or signaling pathways, leading to changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
N1-(2-hydroxy-2-methyl-4-phenylbutyl)-N2-(3-methylphenyl)oxalamide: Similar structure but lacks the methylthio group.
N1-(2-hydroxy-2-methyl-4-phenylbutyl)-N2-(3-(methylthio)phenyl)acetamide: Similar structure but with an acetamide group instead of oxalamide.
Uniqueness
N1-(2-hydroxy-2-methyl-4-phenylbutyl)-N2-(3-(methylthio)phenyl)oxalamide is unique due to the presence of both hydroxy and methylthio groups, which may confer distinct chemical and biological properties. This combination of functional groups can influence its reactivity and interactions with other molecules, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(2-hydroxy-2-methyl-4-phenylbutyl)-N'-(3-methylsulfanylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-20(25,12-11-15-7-4-3-5-8-15)14-21-18(23)19(24)22-16-9-6-10-17(13-16)26-2/h3-10,13,25H,11-12,14H2,1-2H3,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCOBIDZNYVUXHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)(CNC(=O)C(=O)NC2=CC(=CC=C2)SC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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